7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine

COX-2 inhibition Positional isomer SAR Selectivity index

7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine (CAS 477886-89-8) is a synthetic heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class. Its structure features a 2-phenyl substituent, a 3-morpholinomethyl group, and a 7-methyl group on the fused bicyclic core, with a molecular formula of C₁₉H₂₁N₃O and a molecular weight of 307.39 g/mol.

Molecular Formula C19H21N3O
Molecular Weight 307.397
CAS No. 477886-89-8
Cat. No. B2983690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine
CAS477886-89-8
Molecular FormulaC19H21N3O
Molecular Weight307.397
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)CN3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C19H21N3O/c1-15-7-8-22-17(14-21-9-11-23-12-10-21)19(20-18(22)13-15)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
InChIKeyXWRNYKBJTXUZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine (CAS 477886-89-8): Core Pharmacophore and Physicochemical Identity


7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine (CAS 477886-89-8) is a synthetic heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class. Its structure features a 2-phenyl substituent, a 3-morpholinomethyl group, and a 7-methyl group on the fused bicyclic core, with a molecular formula of C₁₉H₂₁N₃O and a molecular weight of 307.39 g/mol . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across multiple target classes including cyclooxygenase-2 (COX-2), melatonin receptors (MT₁/MT₂), peripheral benzodiazepine receptors (PBR), and aryl hydrocarbon receptor (AhR) [1][2]. Commercial sourcing data indicate a typical purity specification of NLT 97% .

Why 7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine Cannot Be Interchanged with Other Imidazo[1,2-a]pyridine Analogs


Within the imidazo[1,2-a]pyridine class, the precise position of methyl substitution on the pyridine ring—whether at C-6, C-7, or C-8—exerts a profound influence on target selectivity and potency. In the COX-2 inhibitor series, the 8-methyl analog (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, compound 5n) achieves an IC₅₀ of 0.07 µM with a selectivity index of 508.6 [1], whereas the class-wide COX-2 IC₅₀ range for morpholinomethyl-containing derivatives spans 0.07–0.18 µM with selectivity indices of 57–217 [2]. The 6-methyl positional isomer (6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, 5c) demonstrated superior anti-inflammatory activity compared to indomethacin in a carrageenan-induced edema model [3]. These positional isomer effects are consistent with structure–activity relationship (SAR) studies on peripheral benzodiazepine receptor ligands, where substitution at position 6 versus 8 of the imidazopyridine nucleus differentially modulates binding affinity and in vivo neurosteroid synthesis [4]. Generic substitution of the 7-methyl isomer by a 6-methyl or 8-methyl analog is therefore pharmacologically unsound without experimental confirmation of target-specific activity equivalence.

Quantitative Differentiation Evidence for 7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine Against Closest Analogs


Positional Isomer Effect: 7-Methyl vs. 8-Methyl Substitution in COX-2 Inhibitory Selectivity

The 7-methyl positional isomer represents a structurally distinct entry within the imidazo[1,2-a]pyridine COX-2 inhibitor class. While direct head-to-head COX-2 IC₅₀ data for the 7-methyl-3-(morpholinomethyl) derivative are not available in the peer-reviewed literature, class-level evidence demonstrates that the position of methyl substitution critically modulates COX-2 selectivity. The 8-methyl analog (compound 5n) achieves a selectivity index of 508.6 (IC₅₀ = 0.07 µM) [1], whereas morpholinomethyl-containing analogs in a separate series exhibit selectivity indices ranging from 57 to 217 with IC₅₀ values between 0.07 and 0.18 µM [2]. The 7-methyl isomer occupies a structurally intermediate position between the 6-methyl and 8-methyl congeners, and SAR precedent from the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid series confirms that 6-methyl substitution yields superior anti-inflammatory activity compared to indomethacin, while different substitution positions produce distinct pharmacological profiles [3]. This positional sensitivity means that procurement of the 7-methyl isomer, rather than a 6-methyl or 8-methyl surrogate, is essential for experiments where the methyl position is a controlled variable.

COX-2 inhibition Positional isomer SAR Selectivity index

Morpholinomethyl Pharmacophore at C-3: Differentiating Target Engagement Profile from C-3 Amino and C-3 Carboxylic Acid Analogs

The 3-morpholinomethyl substituent is a defining pharmacophoric feature that distinguishes this compound from closely related 3-amino and 3-carboxylic acid analogs. In the imidazo[1,2-a]pyridine COX-2 inhibitor series, compound 6f—which bears a 3-morpholinomethyl group and a p-methylsulfonyl phenyl at C-2—exhibited the highest COX-2 inhibitory selectivity and potency among all derivatives tested, along with the most potent platelet aggregation inhibition [1]. In contrast, the 3-amino analog series (e.g., 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, 5n) achieves high potency (IC₅₀ = 0.07 µM) and selectivity (SI = 508.6) but through a different hydrogen-bonding architecture at the C-3 position [2]. The 3-carboxylic acid derivatives (e.g., 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid) operate via a distinct pharmacophore and exhibit anti-inflammatory activity surpassing indomethacin in vivo [3]. The morpholinomethyl group provides a tertiary amine capable of forming ionic and hydrogen-bond interactions distinct from the primary amine or carboxylic acid moieties, potentially altering target selectivity, pharmacokinetic properties, and off-target profiles.

COX-2 pharmacophore Morpholinomethyl group Target engagement

Physicochemical Differentiation: Molecular Weight and clogP Implications for Permeability vs. 6-Methyl and Des-Methyl Analogs

The target compound (MW = 307.39 g/mol, molecular formula C₁₉H₂₁N₃O) differs physicochemically from its closest analogs. The des-methyl analog, 3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine (CAS 3323-03-3), has a molecular weight of 293.4 g/mol (C₁₈H₁₉N₃O) —a difference of 14 Da corresponding to the absence of the 7-methyl group. The 6-methyl positional isomer (CAS 338415-57-9) shares the same molecular formula and weight but differs in the methyl group position. The 8-methyl-3-amino analog (CAS 850020-93-8) has a substantially lower molecular weight of 223.27 g/mol [1]. According to Lipinski's Rule of Five and Veber's rules for oral bioavailability, the target compound's molecular weight (307.39) remains below the 500 Da threshold, and the presence of the morpholinomethyl group provides a basic nitrogen center (predicted pKa ~7–8 for the morpholine nitrogen) that can influence solubility and permeability as a function of pH. The 7-methyl group adds lipophilicity compared to the des-methyl analog, which may enhance membrane permeability while potentially affecting metabolic stability at the C-7 position.

Physicochemical properties Molecular weight Permeability

Patent-Cited PBK Inhibitor Potential: A Divergent Target from COX-2-Focused Analogs

The compound is cited within the patent family WO-2011002772-A1, titled 'Imidazopyridine derivatives and PBK inhibitors containing the same' . PBK (PDZ-binding kinase, also known as TOPK) is a mitotic kinase implicated in tumor cell proliferation and is a recognized oncology target distinct from COX-2. While most published imidazo[1,2-a]pyridine analogs have been characterized as COX-2 inhibitors or melatonin/GABA receptor ligands, the inclusion of the 7-methyl-3-(morpholinomethyl)-2-phenyl scaffold within a PBK inhibitor patent suggests a divergent biological activity profile that warrants independent investigation. In contrast, the 6-methyl positional isomer (CAS 338415-57-9) and the des-methyl analog (CAS 3323-03-3) are not explicitly cited in PBK-related patent filings based on current search results. The availability of patent precedent for this specific substitution pattern as a kinase inhibitor scaffold provides a distinct rationale for procurement in oncology-focused research programs.

PBK inhibitor Kinase inhibition Patent evidence

2-Phenyl Substituent: Critical Determinant of Target Binding vs. 4-Chlorophenyl and 4-Methoxyphenyl Analogs

The unsubstituted 2-phenyl group on the imidazo[1,2-a]pyridine core is a critical structural determinant that differentiates this compound from analogs bearing 4-chlorophenyl or 4-methoxyphenyl substituents. In the melatonin receptor ligand series, the 2-phenylimidazo[1,2-a]pyridine scaffold (compound 13) demonstrated high-affinity binding to both MT₁ (Ki = 28 nM) and MT₂ (Ki = 8 nM) receptors, with good MT₂ selectivity (MT₁/MT₂ = 19) [1]. In peripheral benzodiazepine receptor (PBR) SAR studies, the presence of a chlorine atom at the para position of the 2-phenyl ring was identified as a crucial feature for high binding affinity and PBR selectivity [2]. Conversely, 2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine has been reported as a MARK4 kinase inhibitor [3]. These divergent target engagement profiles demonstrate that the nature of the C-2 aryl substituent fundamentally alters the biological target landscape. The unsubstituted 2-phenyl group in the target compound therefore defines a distinct pharmacological space that cannot be replicated by 4-chlorophenyl or 4-methoxyphenyl analogs.

2-Phenyl pharmacophore Target binding Structure–activity relationship

Recommended Research and Procurement Application Scenarios for 7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine


Positional Isomer SAR Studies in COX-2 Inhibitor Development

Procure the 7-methyl isomer alongside the 6-methyl (CAS 338415-57-9) and 8-methyl (CAS 850020-93-8) analogs to systematically evaluate how the methyl position on the imidazo[1,2-a]pyridine core influences COX-2 inhibitory potency and selectivity. Class-level data indicate that 8-methyl substitution yields selectivity indices up to 508.6, while morpholinomethyl-containing analogs achieve SI values of 57–217 [1]. The 7-methyl isomer fills a critical gap in this SAR matrix and is essential for constructing complete position-activity relationships.

PBK/TOPK Kinase Inhibitor Screening in Oncology Research

Use this compound as a tool molecule for PBK (PDZ-binding kinase/TOPK) inhibitor discovery, based on its inclusion in the patent family WO-2011002772-A1 claiming imidazopyridine derivatives as PBK inhibitors . The 7-methyl-3-(morpholinomethyl)-2-phenyl substitution pattern differs from the predominantly COX-2-focused imidazo[1,2-a]pyridine analogs and may offer a starting point for kinase selectivity profiling against PBK and related mitotic kinases.

C-3 Morpholinomethyl Pharmacophore Profiling Across Target Classes

Employ the compound as a reference standard for evaluating the contribution of the C-3 morpholinomethyl group to target engagement across COX-2, melatonin receptors, and peripheral benzodiazepine receptors. The morpholinomethyl moiety was identified as the optimal C-3 substituent for COX-2 inhibition potency and selectivity in a series where compound 6f (3-morpholinomethyl) outperformed all other C-3 variants [1], while structurally related 2-phenylimidazo[1,2-a]pyridines with different C-3 substituents exhibit high-affinity melatonin receptor binding (MT₂ Ki = 8 nM) [2].

Physicochemical Comparator for ADME Optimization of Imidazo[1,2-a]pyridine Leads

Use the compound (MW = 307.39 g/mol, C₁₉H₂₁N₃O) as a physicochemical benchmark alongside the des-methyl analog (MW = 293.4 g/mol) and the 8-methyl-3-amino analog (MW = 223.27 g/mol) to experimentally determine the impact of a single methyl group addition and C-3 substituent type on solubility, permeability, metabolic stability, and plasma protein binding. These data are essential for lead optimization of imidazo[1,2-a]pyridine-based drug candidates.

Quote Request

Request a Quote for 7-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.